molecular formula C10H13NO3 B3056062 2-Methoxyethyl 4-aminobenzoate CAS No. 68599-71-3

2-Methoxyethyl 4-aminobenzoate

Cat. No. B3056062
CAS RN: 68599-71-3
M. Wt: 195.21 g/mol
InChI Key: KMPKLZWVMZJKDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzocaine derivatives involves electrophilic and nucleophilic reactions. The process includes three steps: alkylation, esterification, and alkylation . The synthetic route is characterized by simple operation, high total yields, and mild reaction conditions .


Molecular Structure Analysis

The molecular structure of 2-Methoxyethyl 4-aminobenzoate consists of a central triazine ring that acts as a linker for three 2-ethylhexyl 4-aminobenzoate fragments .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzocaine derivatives include alkylation, esterification, and alkylation . The newly designed target compounds were evaluated via surface anesthesia, infiltration anesthesia, block anesthesia, and acute toxicity tests .

Scientific Research Applications

Mesogenic Properties

  • Mesogenic Schiff's Base Esters : A study by Prajapati and Bonde (2006) explored new mesogenic homologous series containing 2-methoxyethyl 4-aminobenzoate, revealing their potential in mesophase applications, particularly in liquid crystal technology. They found that derivatives of 2-methoxyethyl 4-aminobenzoate exhibit mesomorphism, with some compounds showing a nematic mesophase and others demonstrating smectic A mesophase properties (Prajapati & Bonde, 2006).

Dopants for Polyaniline

  • Doping in Polyaniline : Research by Amarnath and Palaniappan (2005) identifies 2-methoxyethyl 4-aminobenzoate among various benzoic acid derivatives used for doping polyaniline. This process enhances the electrical conductivity of polyaniline, showcasing its utility in conducting polymers and potential electronic applications (Amarnath & Palaniappan, 2005).

Physico-Chemical Properties

  • Study of N-Alkoxy Derivatives : Tudose et al. (2010) conducted a study on N-alkoxy derivatives of 2-methoxyethyl 4-aminobenzoate, focusing on their physico-chemical properties. They provided insights into the acid, fluorescence, and complexing properties with alkaline cations, indicating potential applications in sensor technology and material science (Tudose et al., 2010).

Solute Transfer Studies

  • Abraham Model Correlations : A study by Hart et al. (2015) involved determining solubilities of various compounds including 2-methoxyethyl 4-aminobenzoate in 2-methoxyethanol. This research contributes to understanding the solute transfer properties of this compound, which is essential in developing solutions for chemical and pharmaceutical industries (Hart et al., 2015).

Antibacterial Applications

  • Antibacterial Zn(II) Compounds : Mahmood-ul-hassan et al. (2002) investigated Schiff bases derived from 2-methoxyethyl 4-aminobenzoate and their Zn(II) chelates, which exhibited notable antibacterial properties. This implies its potential use in developing new antibacterial agents (Mahmood-ul-hassan et al., 2002).

Mechanism of Action

Target of Action

2-Methoxyethyl 4-aminobenzoate, a derivative of 4-aminobenzoic acid (PABA), is likely to share similar targets with its parent compound . PABA and its derivatives have exhibited various biological activities, including antimicrobial and cytotoxic properties . .

Mode of Action

PABA is an essential nutrient for many human pathogens but dispensable for humans . It’s likely that 2-Methoxyethyl 4-aminobenzoate interacts with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

For instance, PABA is largely funneled into folate biosynthesis . It’s plausible that 2-Methoxyethyl 4-aminobenzoate may affect similar pathways, leading to downstream effects.

Pharmacokinetics

Related compounds, such as 2’-methoxyethyl-modified antisense oligonucleotides, have been studied . These studies suggest that modifications with 2’-Methoxyethyl groups can improve potency and reduce effective dose and exposure levels . It’s possible that 2-Methoxyethyl 4-aminobenzoate may have similar ADME properties, impacting its bioavailability.

Result of Action

Related compounds have shown promising results in biological activity experiments . For instance, certain benzoate compounds designed using a similar structure have demonstrated good local anesthetic effects .

Action Environment

It’s worth noting that despite its widespread use and hydrophilicity, a related compound, ethyl-4-aminobenzoate (et-paba), has never been found in environmental waters . This suggests that environmental factors may significantly influence the action and stability of these compounds.

Safety and Hazards

Benzocaine can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Research and development are ongoing to improve the photostability of UV filters like benzocaine and reduce their environmental impact . New UV filters are being developed with improved properties and reduced potential risks .

properties

IUPAC Name

2-methoxyethyl 4-aminobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-13-6-7-14-10(12)8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPKLZWVMZJKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

223756-38-5
Details Compound: Poly(oxy-1,2-ethanediyl), α-(4-aminobenzoyl)-ω-methoxy-
Record name Poly(oxy-1,2-ethanediyl), α-(4-aminobenzoyl)-ω-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223756-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90364502
Record name 2-methoxyethyl 4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68599-71-3
Record name Ethanol, 2-methoxy-, 1-(4-aminobenzoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68599-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methoxyethyl 4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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